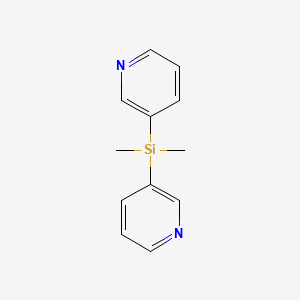
3,3'-(Dimethylsilanediyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-pyridyl)dimethylsilane is an organosilicon compound characterized by the presence of two 3-pyridyl groups attached to a dimethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-pyridyl)dimethylsilane typically involves the reaction of 3-bromopyridine with dimethyldichlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridyl groups replace the chlorine atoms on the silicon center .
Industrial Production Methods
While specific industrial production methods for bis(3-pyridyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(3-pyridyl)dimethylsilane undergoes various types of chemical reactions, including:
Coordination Reactions: It can coordinate with metal ions to form complexes.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with bis(3-pyridyl)dimethylsilane include metal salts (e.g., silver nitrate, palladium chloride) and organic solvents (e.g., acetone, dichloromethane) . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving bis(3-pyridyl)dimethylsilane are typically metal complexes, where the pyridyl groups coordinate with metal centers .
Scientific Research Applications
Bis(3-pyridyl)dimethylsilane has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form metal complexes with unique structural and electronic properties.
Materials Science: The compound is explored for its potential in creating new materials with specific functionalities, such as catalysis and molecular recognition.
Biological Applications: Research is ongoing to investigate its potential use in biological systems, particularly in drug delivery and as a component of biomimetic materials.
Mechanism of Action
The mechanism by which bis(3-pyridyl)dimethylsilane exerts its effects is primarily through coordination with metal ions. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-pyridyl)dimethylsilane
- Bis(4-pyridyl)dimethylsilane
- Bipyridine derivatives
Uniqueness
Bis(3-pyridyl)dimethylsilane is unique due to the position of the pyridyl groups on the silicon center, which influences its coordination behavior and the properties of the resulting metal complexes. Compared to bis(2-pyridyl)dimethylsilane and bis(4-pyridyl)dimethylsilane, the 3-pyridyl derivative offers different steric and electronic environments, leading to distinct reactivity and applications .
Properties
CAS No. |
113791-05-2 |
|---|---|
Molecular Formula |
C12H14N2Si |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
dimethyl(dipyridin-3-yl)silane |
InChI |
InChI=1S/C12H14N2Si/c1-15(2,11-5-3-7-13-9-11)12-6-4-8-14-10-12/h3-10H,1-2H3 |
InChI Key |
MTWJSDYZILKHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CN=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


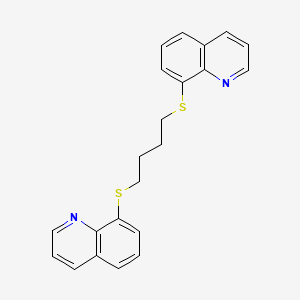
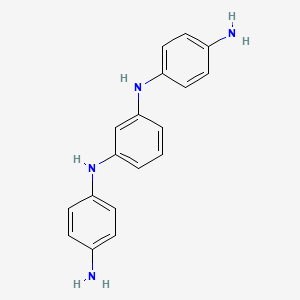
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)

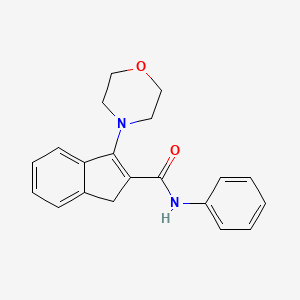
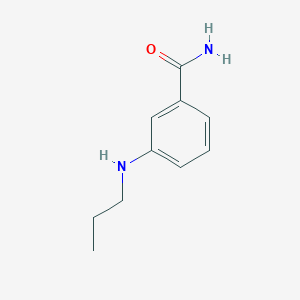
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

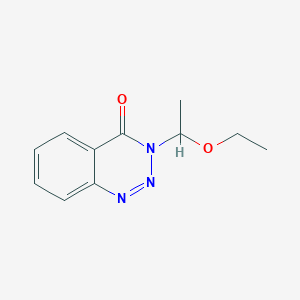
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
